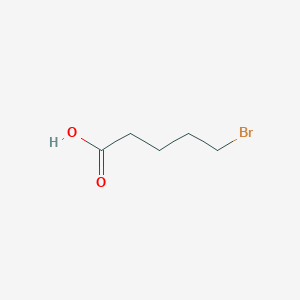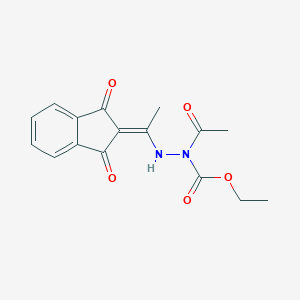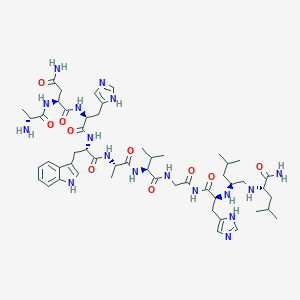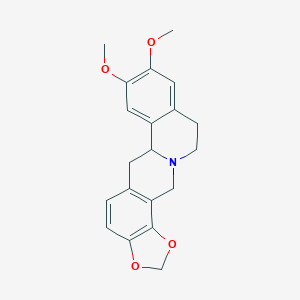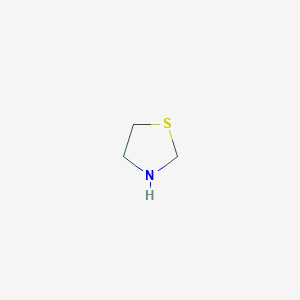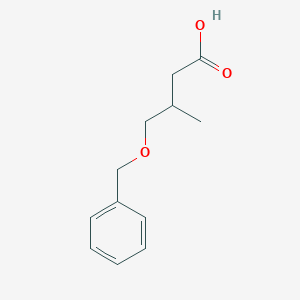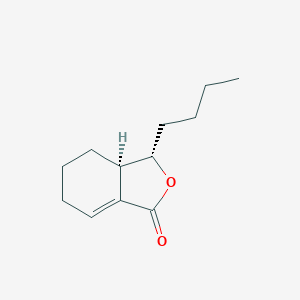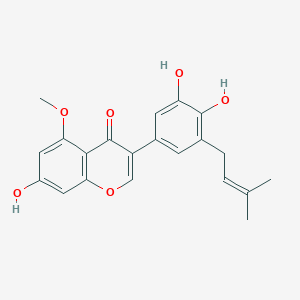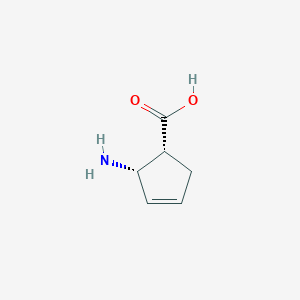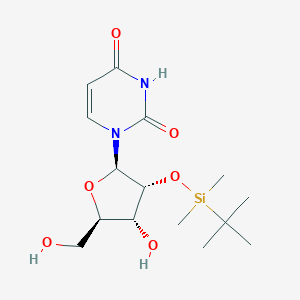
2'-TBDMS-rU
説明
2'-TBDMS-rU refers to a modified nucleoside or nucleotide derivative where the hydroxyl group at the 2' position of ribose (rU) is protected by a tert-butyldimethylsilyl (TBDMS) group. This chemical modification is commonly used in the synthesis of RNA molecules to protect the hydroxyl group during chemical reactions and is removed afterward to restore the original RNA structure.
Synthesis Analysis
The synthesis of compounds with TBDMS protection groups involves the use of reagents that introduce the TBDMS moiety to the desired position on the molecule. For example, in the synthesis of peptides, 1-(t-butyldimethylsilyloxy)benzotriazole (TBDMS-OBt) has been used for the coupling of Fmoc-amino acid chlorides to amino free amino acid esters, which is fast, racemization-free, and does not require the addition of base . Similarly, phosphoramidites with TBDMS as the 5-hydroxyl protecting group have been synthesized from 5-iodo-2'-deoxyuridine, allowing for efficient incorporation into DNA and a straightforward deprotection procedure .
Molecular Structure Analysis
The molecular structure of TBDMS-protected compounds is characterized by the presence of the bulky TBDMS group, which can influence the physical and chemical properties of the molecule. For instance, the solid-state structure of a ruthenium complex precursor with a tert-butyl bipyridine ligand supports the proposed octahedral coordination geometry, which is a common feature in metal complexes with bipyridine ligands .
Chemical Reactions Analysis
TBDMS-protected compounds can undergo various chemical reactions, including deprotection and further functionalization. The deprotection of TBDMS groups is typically achieved under acidic conditions or using fluoride ions. In the context of ruthenium complexes, the introduction of the TBDMS group can affect the redox properties, as seen in the cyclic voltammograms of Ru(II) complexes with different ligands, displaying one-electron oxidations consistent with a Ru(III/II) couple .
Physical and Chemical Properties Analysis
The physical and chemical properties of TBDMS-protected compounds are influenced by the protective group. The presence of the TBDMS group can increase the hydrophobicity and steric bulk of the molecule, affecting its solubility and reactivity. For example, the solubility of the ruthenium complexes in organic solvents like acetonitrile is facilitated by the presence of the TBDMS group, which can also impact the stability of the compounds at different pH levels .
科学的研究の応用
1. Oligoribonucleotide Synthesis
The 2'-tert-butyldimethylsilyl (TBDMS) group is a crucial 2'-OH protection mechanism in the synthesis of oligoribonucleotides. Its combination with phosphoroamidite methodology has significantly enhanced the efficiency of RNA synthesis. The removal of TBDMS protection, often done with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), is a key step in the process, although it may sometimes be incomplete in longer RNA chains. This suggests the importance of TBDMS in facilitating the synthesis and processing of RNA oligomers (Westman & Strömberg, 1994).
2. Deprotection in Chemically Synthesized Oligoribonucleotide Intermediates
Research has explored the hydrolytic removal of the TBDMS group from chemically synthesized oligoribonucleotide intermediates. The study of this deprotection under various acidic conditions has revealed insights into the stability and reactivity of the TBDMS group in the context of nucleotide chemistry, offering a better understanding of its role in RNA synthesis and modification (Kawahara, Wada, & Sekine, 1996).
3. Selective Cleavage of TBDMS Ethers
Research has established methods for selective deprotection of TBDMS ethers, which is critical in contexts where other protective groups are present. This selectivity is particularly relevant in the synthesis of complex molecules where multiple protective groups are used (Maiti & Roy, 1997).
4. Use in Analytical Chemistry
The use of TBDMS derivatives, such as in the analysis of fatty acids, highlights the versatility of TBDMS in analytical chemistry. This further extends the applications of TBDMS beyond synthesis to analytical methodologies, particularly in the field of biochemistry (Seo et al., 2015).
5. Advancements in Deprotection Techniques
Advancements in deprotection techniques for TBDMS groups in RNA synthesis have been made, providing more efficient and mild methods. This advancement contributes to the refinement of RNA synthesis techniques, making the process more accessible and reliable (Kawahara, Wada, & Sekine, 1995).
特性
IUPAC Name |
1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21)/t9-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQZFVZTNUOLCQ-OJAKKHQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459643 | |
| Record name | 2'-TBDMS-rU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-TBDMS-rU | |
CAS RN |
54925-71-2 | |
| Record name | 2'-TBDMS-rU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



